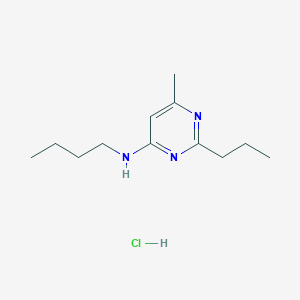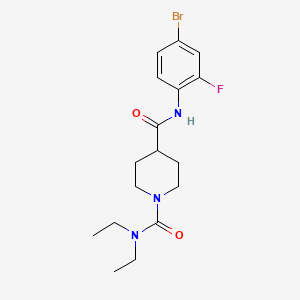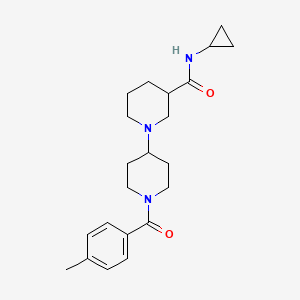![molecular formula C17H12ClN3S B5359449 3-(3-chlorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5359449.png)
3-(3-chlorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent. It has also been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In addition, this compound has been studied for its potential as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to have phototoxic effects, making it a potential photosensitizer in photodynamic therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-chlorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potential as an anti-inflammatory and anticancer agent. In addition, its phototoxic effects make it a potential photosensitizer in photodynamic therapy. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 3-(3-chlorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine. One direction is to further study its potential as an anti-inflammatory and anticancer agent. Another direction is to investigate its potential as a photosensitizer in photodynamic therapy. In addition, future research could focus on improving the solubility of this compound in water to make it more practical for lab experiments. Finally, research could also focus on developing new derivatives of this compound with improved biological activity.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine involves a multi-step process. It starts with the condensation of 3-chloroaniline with ethyl acetoacetate to form 3-(3-chlorophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then treated with thioacetamide to form 3-(3-chlorophenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one. This intermediate is then reacted with 2-methylpyrazolo[1,5-a]pyrimidine to form the final product, this compound.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3S/c1-11-16(12-4-2-5-13(18)10-12)17-19-8-7-14(21(17)20-11)15-6-3-9-22-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUYRUOTZKHJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5-diphenyl-2-furyl)-2-({[1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B5359372.png)
![5-{4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5359388.png)
![1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5359396.png)
![7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5359413.png)

![1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5359425.png)
![2-[4-(methylthio)benzylidene]quinuclidin-3-ol](/img/structure/B5359435.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)indane-1-carboxamide](/img/structure/B5359443.png)


![3-[2-(4-fluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5359470.png)
![1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-azepanamine](/img/structure/B5359482.png)

![3-methoxy-4-[3-(4-methoxy-1,2,5-oxadiazol-3-yl)-1-propyl-2-triazen-1-yl]-1,2,5-oxadiazole](/img/structure/B5359491.png)